1-methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide
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Overview
Description
1-Methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable molecule in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto the indole ring. One common method is the radical trifluoromethylation of indole derivatives, followed by sulfonamide formation. The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted indole derivatives.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine: This compound shares the trifluoromethyl and methyl groups but differs in the core structure, which is a benzoimidazole instead of an indole.
5-Methyl-1H-benzimidazol-2-amine: Similar in having a methyl group but lacks the trifluoromethyl and sulfonamide groups.
Uniqueness: 1-Methyl-2-(trifluoromethyl)-1H-indole-6-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C10H9F3N2O2S |
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Molecular Weight |
278.25 g/mol |
IUPAC Name |
1-methyl-2-(trifluoromethyl)indole-6-sulfonamide |
InChI |
InChI=1S/C10H9F3N2O2S/c1-15-8-5-7(18(14,16)17)3-2-6(8)4-9(15)10(11,12)13/h2-5H,1H3,(H2,14,16,17) |
InChI Key |
GSYUTMZEQHQSEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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